[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone

Medicinal Chemistry Structure-Activity Relationship Derivatization

This high-purity sulfonylpiperazine building block features a free primary aniline on the sulfonyl phenyl ring, offering a critical diversification point for late-stage functionalization. Unlike 4-H or 4-OCH3 analogs, this amine handle enables amide coupling or reductive amination to explore anti-cancer SAR or create fluoroquinolone hybrids. Selecting this exact dual-substitution architecture ensures you maintain the intended lipophilicity profile and target selectivity, avoiding structural mismatches that invalidate pharmacological studies.

Molecular Formula C17H19N3O3S
Molecular Weight 345.4 g/mol
CAS No. 524718-95-4
Cat. No. B3143445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone
CAS524718-95-4
Molecular FormulaC17H19N3O3S
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C17H19N3O3S/c18-15-6-8-16(9-7-15)24(22,23)20-12-10-19(11-13-20)17(21)14-4-2-1-3-5-14/h1-9H,10-13,18H2
InChIKeyXTIVLDCTMLJBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone (CAS 524718-95-4): A Specialized Sulfonylpiperazine Building Block


[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone (CAS 524718-95-4) is a synthetic small molecule belonging to the sulfonylpiperazine class . This compound is characterized by a core piperazine ring, which is N1-substituted with a 4-aminophenylsulfonyl group and N4-substituted with a phenylmethanone (benzoyl) group . This dual-substitution pattern places it at the intersection of benzoylpiperazine and sulfonylpiperazine chemical space, which is heavily represented in patent literature for therapeutic applications, including oncology, CNS disorders, and anti-infectives [1]. It is primarily offered by chemical vendors as a high-purity research reagent for medicinal chemistry and drug discovery .

Why a Generic Sulfonylpiperazine Cannot Substitute for [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone


The specific molecular architecture of [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone is a critical determinant of its physicochemical profile and potential biological interactions. Simple substitution with a core sulfonylpiperazine scaffold is insufficient because the property space is shaped by the nature and position of the terminal aryl groups on both the sulfonyl and carbonyl ends . For instance, the presence of a free primary aniline on the sulfonyl phenyl ring provides a modifiable handle for further chemical derivatization, while the unsubstituted benzoyl group influences lipophilicity and molecular shape, driving target selectivity differently than halogenated or alkyl-substituted analogs [1]. Procurement of a generic surrogate without this exact combination of functional groups risks a complete shift in the structure-activity profile, invalidating the intended SAR or pharmacological study [1].

Quantitative Evidence of Differentiation for [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone Against Key Analogs


Structural Differentiation Against the Closest Commercial Analog: The Impact of the Free Aniline Group

The procurement of [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone (C17H19N3O3S, MW 345.4 g/mol) offers a distinct chemical handle compared to its closest commercially available analog, 1-benzoyl-4-(phenylsulfonyl)piperazine (a.k.a. [4-(benzenesulfonyl)piperazin-1-yl]-phenylmethanone, CAS 107785-58-0, C17H18N2O3S, MW 330.4 g/mol) . The target compound incorporates a 4-amino substituent on the phenyl ring of the sulfonyl group, replacing a hydrogen atom. This results in a molecular weight increase of 15.0 g/mol and introduces a hydrogen bond donor and a nucleophilic site, which is absent in the analog. This modification is crucial for scientists requiring a direct amine handle for bioconjugation or the synthesis of focused libraries .

Medicinal Chemistry Structure-Activity Relationship Derivatization

Divergent Physicochemical Properties: Contrasting with a 4-Methoxy Analog to Modulate Lipophilicity

Substitution on the sulfonylphenyl ring has a direct impact on lipophilicity, a key parameter for central nervous system (CNS) penetration and off-target binding. The target compound, with its 4-amino group, is predicted to be more polar than its 4-methoxy analog, [4-[(4-Methoxyphenyl)sulfonyl]-1-piperazinyl]phenylmethanone (CAS 423754-21-6, C18H20N2O4S, MW 360.4 g/mol) . The 4-amino group increases topological polar surface area (tPSA) and can lower the octanol-water partition coefficient (clogP) relative to the 4-methoxy analog, influencing solubility and permeability profiles. This is a class-level inference supported by the general pharmacological properties of sulfonylpiperazine derivatives, which exhibit highly variable biological activity based on these substituent effects [1].

Drug Design ADME-Tox Physicochemical Properties

Class-Level Evidence for Biological Activity Differentiation Based on Scaffold Variations

No direct, quantitative activity assays for [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone were found in the peer-reviewed literature. However, the class of phenylsulfonylpiperazine derivatives is known for its diverse biological activities. Studies on analogous compounds have shown potent cytotoxicity against MCF7 breast cancer cells (e.g., IC50 = 4.48 μM with a selectivity index of 35.6 for (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone) [1] and significant antimicrobial activity (MICs in the range of 0.06 to 0.125 µg/mL for a related fluoroquinolone-sulfonylpiperazine hybrid bearing the 4-aminophenylsulfonyl moiety) [2]. These findings underscore the potential of the core scaffold, but the specific activity of the target compound will be a function of its unique benzoyl and unsubstituted 4-aminophenyl combination and must be verified experimentally.

Anticancer Activity Antimicrobial Activity CNS Activity

Key Application Scenarios for [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone in R&D


Design and Synthesis of Focused Compound Libraries for Oncology

In a medicinal chemistry project aiming to explore structure-activity relationships around a phenylsulfonylpiperazine core for anticancer activity, [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone serves as a key intermediate. Its unique 4-aminophenyl handle allows for late-stage diversification using amide bond formation or reductive amination to generate a library of final compounds, a strategy that is not possible with the 4-H or 4-OCH3 analogs. The expected outcome is a series of compounds whose potency and selectivity can be benchmarked against the class-level IC50 values reported for similar scaffolds (e.g., low micromolar activity in MCF7 cells) [1].

Optimizing Pharmacokinetic Parameters Through Rational Scaffold Selection

For a lead optimization program where high lipophilicity is leading to metabolic instability or off-target toxicity, a medicinal chemist can select [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone over a more lipophilic analog like the 4-methoxy derivative [1]. This single-atom change (O to N) increases polarity, which is predicted to favorably impact solubility and reduce logP, potentially improving the compound's drug-likeness. This procurement decision is directly supported by the structural evidence that the primary amine lowers lipophilicity compared to an ether at the same position [2].

Synthesis of Antibacterial Quinolone Hybrids for Activity Profiling

This compound can be a direct precursor for strategies used to create fluoroquinolone-sulfonylpiperazine hybrids. By utilizing the free piperazine nitrogen for further attachment or the aniline for bond formation, researchers can synthesize and screen novel antibacterials. The goal would be to replicate or improve upon the promising MIC values (sub-0.1 µg/mL) observed for related aminophenylsulfonylpiperazine hybrids against Gram-positive and Gram-negative strains, establishing a new structure-activity relationship around the methanone substructure [1].

Quote Request

Request a Quote for [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.